molecular formula C8H9ClN2O B1200789 N-(3-Amino-4-chlorophenyl)acetamide CAS No. 51867-83-5

N-(3-Amino-4-chlorophenyl)acetamide

Cat. No.: B1200789
CAS No.: 51867-83-5
M. Wt: 184.62 g/mol
InChI Key: MIIPQGGYCFVDAI-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)acetamide (ACA) is a compound belonging to the class of amides, and is an important intermediate for the synthesis of a variety of compounds. It is an essential reagent for the synthesis of a wide range of pharmaceuticals, agrochemicals, and other chemicals. It is used in the synthesis of drugs, in the manufacture of dyes, and as an intermediate for the production of other organic compounds.

Scientific Research Applications

  • Structural Properties : The compound, including its derivatives, exhibits interesting structural characteristics. For example, in a study by Boechat et al. (2011), two compounds closely related to N-(3-Amino-4-chlorophenyl)acetamide demonstrated 'V' shaped molecular structures with various intermolecular interactions like hydrogen bonds and π interactions, leading to 3-D arrays (Boechat et al., 2011).

  • Potential Pesticide Properties : Derivatives of this compound have been characterized for potential pesticide applications. Olszewska et al. (2009) studied new powder diffraction data of some derivatives which could be potential pesticides (Olszewska et al., 2009).

  • Vibrational Spectroscopic Analysis : The vibrational spectroscopic signatures of this compound derivatives have been studied to understand their stereo-electronic interactions, leading to molecular stability. Mary et al. (2022) conducted such an analysis using density functional theory and natural bond orbital analysis (Mary et al., 2022).

  • Antimicrobial Activity : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. Mistry et al. (2009) reported the synthesis of novel thiazolidinone and acetidinone derivatives and their testing against various micro-organisms (Mistry et al., 2009).

  • Photovoltaic Efficiency and Ligand-Protein Interactions : The photovoltaic efficiency modeling of benzothiazolinone acetamide analogs and their ligand-protein interactions have been studied. Mary et al. (2020) investigated this, revealing the compounds' potential in dye-sensitized solar cells and their interactions with Cyclooxygenase 1 (Mary et al., 2020).

  • Insecticidal Agents : this compound derivatives have also been synthesized and evaluated as potential insecticidal agents. Rashid et al. (2021) reported the synthesis of such derivatives and tested their efficacy against the cotton leafworm, Spodoptera littoralis (Rashid et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIPQGGYCFVDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199831
Record name N-(3-Amino-4-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51867-83-5
Record name N-(3-Amino-4-chlorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51867-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Amino-4-chlorophenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051867835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Amino-4-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-amino-4-chlorophenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.243
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A hydrogenation reactor is charged with 15 parts of sodium acetate, 60 parts of NaHCO3, 1320 parts of MeOH and 1015 parts of 1-chloro-2,4-dinitrochlorobenzene under nitrogen at 50° C. and then 11 parts of 1% Pt/C, 0.15 parts of NH4VO3 and 66 parts of water are added.The hydrogenation is carried out at 60° C. and 18 bar. The product is isolated as 3-amino-4-chloroacetanilide (785 parts, 85% of theory).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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